molecular formula C19H24FN3OS B4794733 2-(1-adamantylacetyl)-N-(2-fluorophenyl)hydrazinecarbothioamide

2-(1-adamantylacetyl)-N-(2-fluorophenyl)hydrazinecarbothioamide

Cat. No. B4794733
M. Wt: 361.5 g/mol
InChI Key: LPQGFHKBIKAJCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-adamantylacetyl)-N-(2-fluorophenyl)hydrazinecarbothioamide, also known as AFA, is a chemical compound that has been the subject of scientific research in recent years. AFA belongs to a class of compounds known as hydrazinecarbothioamides, which have been shown to possess a range of biological activities.

Mechanism of Action

The mechanism of action of 2-(1-adamantylacetyl)-N-(2-fluorophenyl)hydrazinecarbothioamide is not fully understood. However, it is believed that 2-(1-adamantylacetyl)-N-(2-fluorophenyl)hydrazinecarbothioamide exerts its biological effects by inhibiting certain enzymes and signaling pathways in cells. 2-(1-adamantylacetyl)-N-(2-fluorophenyl)hydrazinecarbothioamide has been shown to inhibit the activity of histone deacetylases, enzymes that are involved in gene expression. 2-(1-adamantylacetyl)-N-(2-fluorophenyl)hydrazinecarbothioamide has also been shown to inhibit the activity of protein kinases, enzymes that are involved in cell signaling pathways.
Biochemical and Physiological Effects:
2-(1-adamantylacetyl)-N-(2-fluorophenyl)hydrazinecarbothioamide has been shown to have a range of biochemical and physiological effects. In cancer research, 2-(1-adamantylacetyl)-N-(2-fluorophenyl)hydrazinecarbothioamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-(1-adamantylacetyl)-N-(2-fluorophenyl)hydrazinecarbothioamide has also been shown to reduce inflammation and oxidative stress in cells. In diabetes research, 2-(1-adamantylacetyl)-N-(2-fluorophenyl)hydrazinecarbothioamide has been shown to reduce blood glucose levels by increasing insulin sensitivity and reducing insulin resistance. In Alzheimer's disease research, 2-(1-adamantylacetyl)-N-(2-fluorophenyl)hydrazinecarbothioamide has been shown to reduce the accumulation of beta-amyloid, a protein that is associated with the disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1-adamantylacetyl)-N-(2-fluorophenyl)hydrazinecarbothioamide in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. 2-(1-adamantylacetyl)-N-(2-fluorophenyl)hydrazinecarbothioamide has also been shown to have anti-inflammatory effects and can reduce blood glucose levels in diabetic mice. However, one limitation of using 2-(1-adamantylacetyl)-N-(2-fluorophenyl)hydrazinecarbothioamide in lab experiments is its potential toxicity. 2-(1-adamantylacetyl)-N-(2-fluorophenyl)hydrazinecarbothioamide has been shown to be toxic to some normal cells, and further research is needed to determine its safety in humans.

Future Directions

There are several future directions for research on 2-(1-adamantylacetyl)-N-(2-fluorophenyl)hydrazinecarbothioamide. One direction is to investigate its potential use in combination with other drugs for the treatment of cancer, diabetes, and Alzheimer's disease. Another direction is to study the mechanism of action of 2-(1-adamantylacetyl)-N-(2-fluorophenyl)hydrazinecarbothioamide in more detail to better understand its biological effects. Additionally, further research is needed to determine the safety and efficacy of 2-(1-adamantylacetyl)-N-(2-fluorophenyl)hydrazinecarbothioamide in humans.

Scientific Research Applications

2-(1-adamantylacetyl)-N-(2-fluorophenyl)hydrazinecarbothioamide has been studied for its potential use in treating various diseases such as cancer, diabetes, and Alzheimer's disease. In cancer research, 2-(1-adamantylacetyl)-N-(2-fluorophenyl)hydrazinecarbothioamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 2-(1-adamantylacetyl)-N-(2-fluorophenyl)hydrazinecarbothioamide has also been shown to have anti-inflammatory effects and can reduce blood glucose levels in diabetic mice. In Alzheimer's disease research, 2-(1-adamantylacetyl)-N-(2-fluorophenyl)hydrazinecarbothioamide has been shown to reduce the accumulation of beta-amyloid, a protein that is associated with the disease.

properties

IUPAC Name

1-[[2-(1-adamantyl)acetyl]amino]-3-(2-fluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3OS/c20-15-3-1-2-4-16(15)21-18(25)23-22-17(24)11-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14H,5-11H2,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQGFHKBIKAJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NNC(=S)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-ylacetyl)hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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